molecular formula C26H25N3O2 B11594704 N-(2,4-dimethylphenyl)-3-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]propanamide

N-(2,4-dimethylphenyl)-3-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]propanamide

Cat. No.: B11594704
M. Wt: 411.5 g/mol
InChI Key: HRIRXEAGCIVPLZ-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-3-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]propanamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a phthalazinone core and two aromatic rings with methyl substitutions. Its distinct chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-3-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Phthalazinone Core: The phthalazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with phthalic anhydride under acidic conditions.

    Aromatic Substitution:

    Amide Bond Formation: The final step involves the formation of the amide bond by reacting the substituted phthalazinone with the appropriate amine under dehydrating conditions, such as using thionyl chloride or carbodiimide reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-3-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, nitro compounds.

Scientific Research Applications

N-(2,4-dimethylphenyl)-3-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]propanamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the synthesis of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-3-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to downstream biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-dimethylphenyl)-3-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]propanamide stands out due to its unique phthalazinone core and the specific arrangement of methyl-substituted aromatic rings

Properties

Molecular Formula

C26H25N3O2

Molecular Weight

411.5 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]propanamide

InChI

InChI=1S/C26H25N3O2/c1-17-8-11-20(12-9-17)25-21-6-4-5-7-22(21)26(31)29(28-25)15-14-24(30)27-23-13-10-18(2)16-19(23)3/h4-13,16H,14-15H2,1-3H3,(H,27,30)

InChI Key

HRIRXEAGCIVPLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CCC(=O)NC4=C(C=C(C=C4)C)C

Origin of Product

United States

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